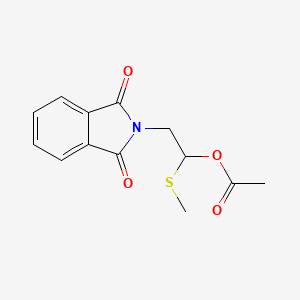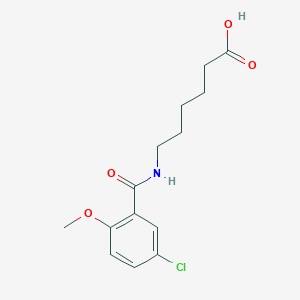
6-(5-Chloro-2-methoxybenzamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloro-2-methoxybenzamido)hexanoic acid is an organic compound that features a benzamide group substituted with a chlorine atom and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hexanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Chloro-2-methoxybenzamido)hexanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 6-(5-Hydroxy-2-methoxybenzamido)hexanoic acid.
Reduction: Formation of 6-(5-Chloro-2-methoxybenzylamino)hexanoic acid.
Substitution: Formation of 6-(5-Methoxy-2-methoxybenzamido)hexanoic acid.
Aplicaciones Científicas De Investigación
6-(5-Chloro-2-methoxybenzamido)hexanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxybenzamide: Similar structure but lacks the hexanoic acid moiety.
6-(5-Chloro-2-methoxybenzamido)pentanoic acid: Similar structure but with a shorter carbon chain.
6-(5-Chloro-2-methoxybenzamido)heptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
6-(5-Chloro-2-methoxybenzamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
87262-53-1 |
|---|---|
Fórmula molecular |
C14H18ClNO4 |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
6-[(5-chloro-2-methoxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-20-12-7-6-10(15)9-11(12)14(19)16-8-4-2-3-5-13(17)18/h6-7,9H,2-5,8H2,1H3,(H,16,19)(H,17,18) |
Clave InChI |
KJEINGCIAFNCCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



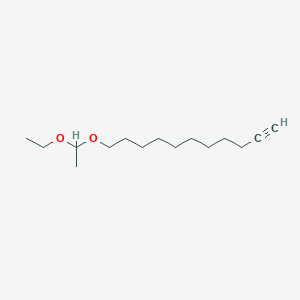

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

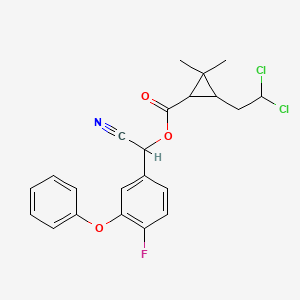
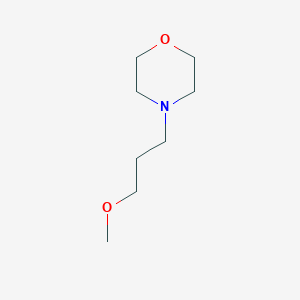
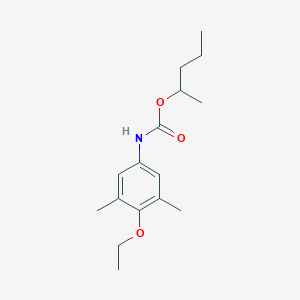


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)

